Cas no 2227876-61-9 ((2S)-1-(quinoxalin-2-yl)propan-2-ol)

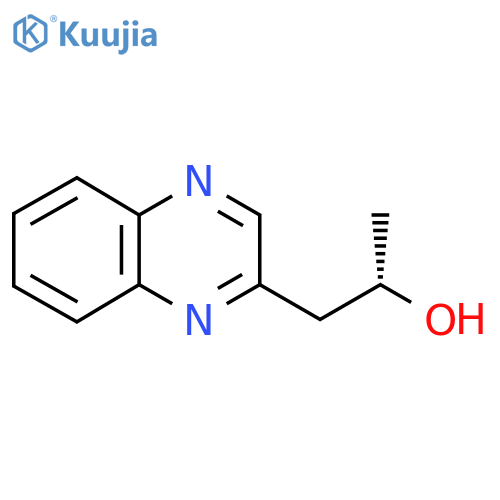

2227876-61-9 structure

商品名:(2S)-1-(quinoxalin-2-yl)propan-2-ol

(2S)-1-(quinoxalin-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(quinoxalin-2-yl)propan-2-ol

- 2227876-61-9

- EN300-1822487

-

- インチ: 1S/C11H12N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7-8,14H,6H2,1H3/t8-/m0/s1

- InChIKey: GBQKVVLJPPMPNQ-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](C)CC1C=NC2C=CC=CC=2N=1

計算された属性

- せいみつぶんしりょう: 188.094963011g/mol

- どういたいしつりょう: 188.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 46Ų

(2S)-1-(quinoxalin-2-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822487-1.0g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 1g |

$1714.0 | 2023-05-23 | ||

| Enamine | EN300-1822487-0.1g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-5.0g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 5g |

$4972.0 | 2023-05-23 | ||

| Enamine | EN300-1822487-5g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-0.5g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-10.0g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 10g |

$7373.0 | 2023-05-23 | ||

| Enamine | EN300-1822487-2.5g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-0.05g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-0.25g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1822487-10g |

(2S)-1-(quinoxalin-2-yl)propan-2-ol |

2227876-61-9 | 10g |

$3315.0 | 2023-09-19 |

(2S)-1-(quinoxalin-2-yl)propan-2-ol 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

2227876-61-9 ((2S)-1-(quinoxalin-2-yl)propan-2-ol) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量